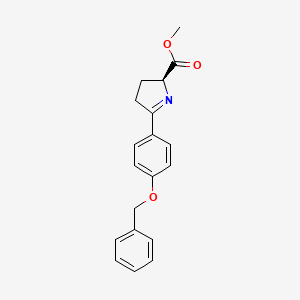

(S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S)-5-(4-phenylmethoxyphenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-22-19(21)18-12-11-17(20-18)15-7-9-16(10-8-15)23-13-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFDPVFMBJUPOR-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501142020 | |

| Record name | Methyl (2S)-3,4-dihydro-5-[4-(phenylmethoxy)phenyl]-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501142020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934240-38-7 | |

| Record name | Methyl (2S)-3,4-dihydro-5-[4-(phenylmethoxy)phenyl]-2H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934240-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-3,4-dihydro-5-[4-(phenylmethoxy)phenyl]-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501142020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S)-5-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.

Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Benzoquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that derivatives of (S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate exhibit significant antifungal properties. For instance:

- Compounds synthesized from this scaffold demonstrated potent activity against Candida glabrata, suggesting its potential as a lead compound in antifungal drug development .

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on various enzymes:

- Studies have shown that related compounds can act as reversible inhibitors of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters in the brain. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Antifungal Evaluation

In a recent study, derivatives of this compound were evaluated for antifungal activity against several strains of fungi. The results indicated that modifications to the phenyl ring significantly enhanced antifungal potency, particularly with electron-withdrawing groups at specific positions .

Case Study 2: Neuropharmacological Applications

Another research effort focused on the neuropharmacological properties of related compounds. The findings suggested that these compounds could modulate neurotransmitter levels by inhibiting MAO activity, offering a pathway for developing treatments for mood disorders and other neurological conditions .

Potential Applications

Based on its chemical structure and biological activity, this compound holds promise in several areas:

- Medicinal Chemistry : Development of new antifungal agents and neuroprotective drugs.

- Material Science : Potential use as a building block for advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogs in the Pyrrole Family

(a) 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole (CAS: 480439-17-6)

- Molecular Formula: C₁₁H₁₃NO

- Molecular Weight : 175.23 g/mol

- Key Differences :

- Substituent on phenyl ring: Methoxy (-OCH₃) vs. benzyloxy (-OCH₂C₆H₅) .

- Lack of methyl ester group at position 2.

- The methyl ester in the target compound introduces a polarizable moiety absent in the methoxy analog, which may influence metabolic stability or intermolecular interactions .

(b) Methyl 2-(piperidin-1-yl)benzo[d]oxazole-5-carboxylate (CAS not provided)

- Molecular Formula: C₁₄H₁₆N₂O₃ (inferred from synonym in )

- Key Differences :

- Core structure: Benzo[d]oxazole vs. dihydropyrrole .

- Substitution pattern: Piperidine and carboxylate groups differ in spatial arrangement.

- Implications :

Compounds with Benzyloxy Substituents (Non-Pyrrole Scaffolds)

Several urea-thiazole derivatives with benzyloxy groups are reported in (e.g., compounds 2a and 2b ):

- Example : 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a )

- Molecular Weight : ~694.5 g/mol (ESI-MS)

- Key Differences :

- Core structure: Urea-thiazole-piperazine vs. dihydropyrrole .

- Functional groups: Hydrazinyl, benzylidene, and urea moieties absent in the target compound.

- Implications :

Data Table: Structural and Physical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Structure |

|---|---|---|---|---|---|

| (S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate | 934240-38-7 | C₁₉H₁₉NO₃ | 309.36 | Benzyloxy, methyl ester | Dihydropyrrole |

| 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | 480439-17-6 | C₁₁H₁₃NO | 175.23 | Methoxy | Dihydropyrrole |

| Urea-thiazole derivative (2a) | - | C₃₆H₃₂F₃N₇O₄S | ~694.5 | Benzyloxy, urea, thiazole, piperazine | Urea-thiazole |

Research Findings and Implications

- Bioactivity Potential: Urea-thiazole derivatives with benzyloxy groups exhibit antitumor and kinase inhibitory activities, implying that the benzyloxy moiety in the target compound may confer similar bioactivity if paired with a pharmacologically active scaffold .

- Steric and Electronic Effects : The bulkier benzyloxy group in the target compound compared to methoxy may enhance binding to hydrophobic pockets in proteins, though this requires experimental validation .

Biological Activity

(S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound with potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and antiviral properties, supported by recent research findings.

- Chemical Name : this compound

- CAS Number : 934240-38-7

- Molecular Formula : C19H19NO3

- Molecular Weight : 309.365 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as a therapeutic agent.

Antibacterial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial activity. For instance, pyrrole benzamide derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that similar structures may possess comparable effects .

| Compound Type | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Both pathogens |

Antifungal Activity

The antifungal properties of related compounds have also been documented. For example, derivatives with a benzyloxy substitution have shown promising results against Candida glabrata with MIC values as low as 5.4 μg/mL . This highlights the potential of this compound in antifungal drug development.

| Compound Type | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Benzyloxy Derivatives | 5.4 | Candida glabrata |

Antiviral Activity

While specific data on the antiviral activity of this compound is limited, the broader class of pyrrole derivatives has been noted for their antiviral properties. Compounds in this category have demonstrated efficacy against various viruses, including HIV and measles virus .

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluated several pyrrole derivatives for their antibacterial properties and found that modifications in the structure significantly influenced their activity against common bacterial strains .

- Antifungal Testing : In another study focusing on antifungal activity, compounds with benzyloxy substitutions were synthesized and tested against Candida species. The results indicated that these compounds could serve as scaffolds for developing new antifungal agents .

- Antiviral Potential : Research into the antiviral potential of nitrogen heterocycles has shown that certain pyrrole derivatives can inhibit viral replication effectively. This suggests that this compound could be further investigated for similar applications .

Q & A

Q. What are the established synthetic routes for (S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted phenylacetonitriles or ester derivatives under basic or acidic conditions. For example, cyclization of benzyloxy-substituted phenylacetonitrile with ethyl acetoacetate in the presence of a base (e.g., KOH) followed by esterification yields the target compound . Optimization strategies include:

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance cyclization efficiency.

- Temperature control : Maintaining 60–80°C during cyclization improves yield (reported up to 46% in analogous compounds) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms regiochemistry and substituent positions. For example, the benzyloxy phenyl group shows aromatic protons at δ 7.2–7.4 ppm, while the pyrrolidine ring protons appear between δ 2.5–4.0 ppm .

- HRMS : Validates molecular weight (e.g., m/z 325.12 for C20H19NO4) .

- FTIR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

- Methodological Answer : Substitution patterns significantly affect antimicrobial and anticancer potency. Key findings from analogous compounds:

| Compound Modification | Biological Activity (Target) | MIC/IC50 | Source |

|---|---|---|---|

| 4-Benzyloxy (this compound) | Under investigation | N/A | |

| 4-Chlorophenyl analog | Antibacterial (E. coli) | 10 µg/mL | |

| 4-Methoxyphenyl analog | Anticancer (HT29 cells) | 15 µM |

- Electron-withdrawing groups (e.g., Cl) enhance antibacterial activity by increasing membrane permeability .

- Benzyloxy groups may improve blood-brain barrier penetration due to lipophilicity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC) and cell lines (e.g., ATCC-certified HT29 cells) .

- Stereochemical purity : Use chiral HPLC to verify the (S)-enantiomer’s configuration, as racemic mixtures may skew results .

- Solubility factors : Adjust DMSO concentrations (<1% v/v) to avoid cytotoxicity artifacts .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) of derivatives?

- Methodological Answer :

- Ester hydrolysis : Replace the methyl ester with prodrug moieties (e.g., ethyl) to enhance metabolic stability .

- Phenyl ring diversification : Introduce hydrophilic groups (e.g., -OH, -SO3H) to balance lipophilicity (logP ~2.5) and solubility .

- Pyrrolidine ring saturation : Hydrogenation to pyrrolidine improves metabolic resistance, as seen in related compounds .

Data Contradiction Analysis

Q. Why do MIC values for structurally similar compounds vary significantly in antimicrobial studies?

- Methodological Answer : Variations arise from:

- Bacterial strain specificity : Gram-positive S. aureus (MIC 3.12 µg/mL) vs. Gram-negative E. coli (MIC 10 µg/mL) .

- Efflux pump activity : Overexpression in resistant strains reduces intracellular concentrations .

- Synergistic effects : Co-administration with adjuvants (e.g., β-lactamase inhibitors) lowers MICs by 4–8× .

Experimental Design Considerations

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

- Methodological Answer :

- Target identification : Use SPR (surface plasmon resonance) to screen for binding to bacterial enzymes (e.g., DNA gyrase) .

- Time-kill kinetics : Monitor bactericidal activity over 24 hours at 2× MIC .

- Resistance induction : Serial passage assays (10–15 generations) assess propensity for resistance development .

Structural and Computational Insights

Q. What computational tools predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Maestro models interactions with fungal CYP51 (target for antifungal activity) .

- MD simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .

- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.